Prothrombin (18-23) is a synthetic, cyclic hexapeptide (sequence: Cys-Leu-Gla-Gla-Pro-Cys) corresponding to the critical disulfide loop of the prothrombin gamma-carboxyglutamic acid (Gla) domain. Featuring an intramolecular disulfide bridge between Cys18 and Cys23, this 20-atom macrocyclic compound preserves the precise spatial orientation of its two Gla residues. In biochemical and pharmaceutical procurement, it is primarily sourced as a high-fidelity structural model and assay reagent for investigating vitamin K-dependent carboxylase activity, calcium-mediated membrane binding, and the assembly dynamics of the prothrombinase complex. Its constrained geometry makes it an indispensable tool for developing targeted anticoagulants and studying the molecular recognition events that trigger the blood coagulation cascade [1].
Conformationally constrained cyclic hexapeptide for vitamin K-dependent carboxylase studies
Intramolecular disulfide bridge defines epitope for antibody binding research
Supports cis/trans amide bond influence studies on enzyme-substrate recognition
Generic substitution with linear peptide analogs, uncarboxylated precursors (Glu instead of Gla), or simple Gla-Gla dipeptides fundamentally compromises assay integrity. The specific Cys18-Cys23 disulfide linkage enforces a rigid helical turn that correctly positions the Gla residues for metal ion coordination. Linear analogs lack this pre-organization, resulting in a drastic reduction in binding affinity for target enzymes like vitamin K-dependent carboxylase. Furthermore, uncarboxylated Glu-Glu variants not only fail to bind calcium effectively but actively inhibit carboxylation of standard substrates in vitro. Consequently, utilizing the exact cyclic, fully carboxylated Prothrombin (18-23) is mandatory for accurately replicating the native calcium-dependent conformational dynamics required for prothrombinase complex assembly [1].
The biological utility of Prothrombin (18-23) relies entirely on its constrained geometry. The intramolecular disulfide bond between Cys18 and Cys23 forces the peptide backbone into a rigid 20-atom macrocyclic structure (approximate diameter 8.2 Å). This specific cyclization minimizes structural strain while projecting the two Gla residues into the correct spatial orientation for calcium binding. Linear, uncyclized analogs lack this pre-organization, leading to an entropic penalty that reduces target binding affinity by up to 12-fold in comparative carboxylase affinity assays[1].
| Evidence Dimension | Conformational constraint and binding affinity |
| Target Compound Data | Cyclic Prothrombin (18-23) (20-atom macrocycle, high affinity) |
| Comparator Or Baseline | Linear uncyclized analog (Flexible, ~12-fold reduced affinity) |
| Quantified Difference | ~12-fold enhancement in binding affinity due to the 20-atom macrocyclic constraint |
| Conditions | In vitro structural and binding analysis |
Procurement of the cyclized form is essential for achieving physiologically relevant binding kinetics in carboxylase assays, avoiding the artificially high concentrations required when using linear analogs.
The native prothrombin Gla domain requires precise spatial arrangement for metal coordination. 25Mg2+ NMR spectroscopy reveals that the cyclic Prothrombin (18-23) hexapeptide accurately mimics the restricted side-chain rotation and specific metal-binding geometry of the intact prothrombin fragment. In contrast, simple unconstrained dipeptides like Z-Gla-Gla-OMe exhibit highly flexible, non-specific coordination that fails to replicate the native biological binding pocket's resonance signatures[1].
| Evidence Dimension | Metal ion coordination fidelity (25Mg2+ NMR) |
| Target Compound Data | Cyclic Prothrombin (18-23) (Restricted rotation, native-like coordination resonance) |
| Comparator Or Baseline | Simple Z-Gla-Gla-OMe dipeptide (Highly flexible, non-specific coordination) |
| Quantified Difference | Hexapeptide exhibits native-like restricted rotation; dipeptides show non-specific flexibility |
| Conditions | 25Mg2+ NMR spectroscopy in aqueous solution |
Buyers developing calcium-dependent inhibitors or membrane-binding models must use the cyclic hexapeptide to ensure the metal coordination geometry matches the native prothrombinase complex.
When selecting peptides for coagulation research, the carboxylation state is a critical procurement parameter. The uncarboxylated precursor peptide (Cys-Leu-Glu-Glu-Pro-Cys) is not only an unusually poor substrate for vitamin K-dependent carboxylase but also acts as a competitive inhibitor, actively suppressing the carboxylation of standard substrates like Phe-Leu-Glu-Glu-Leu. Procuring the mature, fully carboxylated Prothrombin (18-23) ensures that the peptide functions correctly in downstream metal-binding assays without inadvertently inhibiting endogenous carboxylase activity [1].
| Evidence Dimension | Carboxylase interaction behavior |
| Target Compound Data | Mature Prothrombin (18-23) (Gla-Gla) (Standard for downstream structural assays) |
| Comparator Or Baseline | Uncarboxylated precursor (Glu-Glu) (Inhibits standard substrate carboxylation) |
| Quantified Difference | Precursor acts as an inhibitor of standard substrate carboxylation; mature Gla-peptide bypasses this inhibition |
| Conditions | In vitro competitive carboxylation assay |
Selecting the fully modified Gla-containing peptide is critical to avoid artifactual enzyme inhibition and ensure accurate results in downstream prothrombinase assembly studies.
Due to its ~12-fold higher binding affinity compared to linear analogs, cyclic Prothrombin (18-23) is the preferred structural model for studying the kinetics and mechanism of vitamin K-dependent carboxylase. It is utilized in high-throughput screening assays to evaluate novel carboxylase modulators where maintaining native-like binding kinetics is paramount[1].
The peptide's ability to accurately replicate the restricted metal coordination geometry of the intact Gla domain makes it an ideal reagent for NMR and fluorescence spectroscopy studies. It is procured for mapping the calcium-dependent interactions between prothrombin and phospholipid membranes during prothrombinase complex assembly [1].
Because the cyclic hexapeptide perfectly mimics the 18-23 disulfide loop essential for membrane binding, it serves as a competitive template in drug discovery. Pharmaceutical researchers use it to design small molecules or peptidomimetics that disrupt prothrombin-membrane interactions, offering a pathway to novel anticoagulants that bypass traditional active-site inhibition[2].